1,2-Dimethylbenzimidazole
Overview
Description
1,2-Dimethylbenzimidazole is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with two methyl groups attached to the nitrogen atoms at positions 1 and 2. This compound is a derivative of benzimidazole and is known for its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylbenzimidazole can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction typically occurs under acidic conditions and involves heating to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic redox cycling. This method utilizes catalytic amounts of cerium (IV) and cerium (III) in the presence of hydrogen peroxide to oxidize the Schiff intermediate derived from aromatic diamines and aldehydes .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, sulfonation, formylation, and acylation, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid, bromine, sulfuric acid, and acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
1,2-Dimethylbenzimidazole has a wide range of scientific research applications:
Mechanism of Action
1,2-Dimethylbenzimidazole exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and receptors due to its structural similarity to purines.
Pathways Involved: The compound can inhibit enzymes involved in DNA synthesis and repair, leading to its potential use in anticancer therapies.
Comparison with Similar Compounds
5,6-Dimethylbenzimidazole: Another derivative of benzimidazole with similar biological activity.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position, leading to different biological activities.
Uniqueness: 1,2-Dimethylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and ability to interact with biological macromolecules make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,2-dimethylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQIBTFOXWGAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310238 | |
Record name | 1,2-Dimethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-08-6 | |
Record name | 2876-08-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dimethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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